molecular formula C6H10N2O B15241533 2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

Cat. No.: B15241533
M. Wt: 126.16 g/mol
InChI Key: OEYMFGBBOWMMGI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a chemical compound that features a pyrrolidine ring with a hydroxymethyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyrrolidine-1-carbonitrile typically involves the starting material S-proline. The process includes a chloroacetylation followed by amidation of the carboxylate group and a final step to introduce the nitrile group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyrrolidine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-(Hydroxymethyl)pyrrolidine:

Uniqueness

2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(hydroxymethyl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(8)4-9/h6,9H,1-4H2

InChI Key

OEYMFGBBOWMMGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C#N)CO

Origin of Product

United States

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